molecular formula C23H22N4O4 B2606792 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4,5-trimethoxybenzamide CAS No. 862810-29-5

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2606792
CAS No.: 862810-29-5
M. Wt: 418.453
InChI Key: SFCMNKZJAJOLJG-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is a fused heterocyclic system, and a benzamide moiety substituted with methoxy groups.

Preparation Methods

The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Chemical Reactions Analysis

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the aromatic ring.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures

Mechanism of Action

Comparison with Similar Compounds

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4,5-trimethoxybenzamide can be compared to other imidazo[1,2-a]pyrimidine derivatives, such as:

    2-phenylimidazo[1,2-a]pyrimidine: Known for its anti-inflammatory properties.

    4-phenylimidazo[1,2-a]pyrimidine: Studied for its anticancer activity.

    2-methylimidazo[1,2-a]pyrimidine: Investigated for its antimicrobial effects

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trimethoxybenzamide moiety, which may contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-14-6-7-15(18-13-27-9-5-8-24-23(27)26-18)10-17(14)25-22(28)16-11-19(29-2)21(31-4)20(12-16)30-3/h5-13H,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCMNKZJAJOLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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